Cas no 2010598-12-4 (4-(1,2-thiazol-5-yl)butan-1-ol)

4-(1,2-thiazol-5-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1,2-thiazol-5-yl)butan-1-ol
- 2010598-12-4
- EN300-1634855
-
- インチ: 1S/C7H11NOS/c9-6-2-1-3-7-4-5-8-10-7/h4-5,9H,1-3,6H2
- InChIKey: PWNOSCXTKMZAMA-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=N1)CCCCO
計算された属性
- せいみつぶんしりょう: 157.05613515g/mol
- どういたいしつりょう: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 89.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(1,2-thiazol-5-yl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634855-0.1g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 0.1g |
$1019.0 | 2023-06-04 | ||
Enamine | EN300-1634855-1.0g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 1g |
$1157.0 | 2023-06-04 | ||
Enamine | EN300-1634855-5.0g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 5g |
$3355.0 | 2023-06-04 | ||
Enamine | EN300-1634855-100mg |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 100mg |
$930.0 | 2023-09-22 | ||
Enamine | EN300-1634855-5000mg |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1634855-10.0g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 10g |
$4974.0 | 2023-06-04 | ||
Enamine | EN300-1634855-0.05g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 0.05g |
$972.0 | 2023-06-04 | ||
Enamine | EN300-1634855-2.5g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 2.5g |
$2268.0 | 2023-06-04 | ||
Enamine | EN300-1634855-0.25g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 0.25g |
$1065.0 | 2023-06-04 | ||
Enamine | EN300-1634855-0.5g |
4-(1,2-thiazol-5-yl)butan-1-ol |
2010598-12-4 | 0.5g |
$1111.0 | 2023-06-04 |
4-(1,2-thiazol-5-yl)butan-1-ol 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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John J. Lavigne Chem. Commun., 2003, 1626-1627
4-(1,2-thiazol-5-yl)butan-1-olに関する追加情報
4-(1,2-Thiazol-5-yl)butan-1-ol: A Comprehensive Overview
4-(1,2-Thiazol-5-yl)butan-1-ol is a compound with the CAS number 2010598-12-4, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiazole ring with a butanol chain, making it a versatile molecule for various applications. Recent studies have highlighted its potential in drug development, particularly in the design of bioactive compounds targeting specific cellular pathways.
The thiazole ring in 4-(1,2-thiazol-5-yl)butan-1-ol is a heterocyclic aromatic structure that contributes to the molecule's stability and reactivity. This feature makes it an ideal candidate for exploring its interactions with biological systems. Researchers have demonstrated that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria, which is a critical area of study given the rise of antibiotic resistance.
One of the most promising applications of 4-(1,2-thiazol-5-yl)butan-1-ol lies in its potential as a lead compound for drug discovery. By modifying the substituents on the thiazole ring and the butanol chain, scientists can tailor its properties to target specific diseases. For instance, recent studies have explored its role in modulating inflammatory pathways, suggesting its potential in treating conditions such as arthritis and inflammatory bowel disease.
The synthesis of 4-(1,2-thiazol-5-yl)butan-1-ol involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by functionalization to introduce the butanol group. The reaction conditions are carefully optimized to ensure high yield and purity, which are essential for subsequent biological testing. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the compound.
In terms of pharmacokinetics, 4-(1,2-thiazol-5-yl)butan-1-ol has shown moderate absorption and distribution properties in preclinical models. Its ability to cross cellular membranes suggests that it could be effective in targeting intracellular pathogens or disease-causing agents. However, further studies are required to fully understand its pharmacokinetic profile and safety profile in humans.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 4-(1,2-thiazol-5-yL)butan-l -ol to various protein targets. These computational models provide valuable insights into its potential therapeutic applications and guide experimental designs for further validation. For example, molecular docking studies have revealed that this compound could interact with key enzymes involved in metabolic disorders, offering new avenues for treatment.
The versatility of 4-(1,2-thiazol-S-YL)butan-l -ol extends beyond pharmacology into materials science. Its unique structure allows it to serve as a building block for constructing more complex molecules with tailored properties. For instance, it can be used as a precursor for synthesizing polymers or materials with specific electronic or mechanical characteristics.
In conclusion, 4-(1,2-thiazol-S-YL)butan-l -ol (CAS No: 2010598-l 2-l) is a compound with significant potential across multiple disciplines. Its structural features make it an attractive candidate for drug discovery and materials development. As research continues to uncover its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic interventions.
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